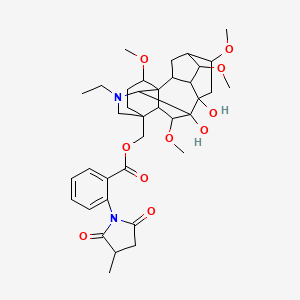
Methyllycaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its potent toxicity to animals, particularly livestock, and has been identified as one of the principal toxins responsible for livestock poisoning in the mountain rangelands of North America . Methyllycaconitine has also been explored for its potential therapeutic applications and insecticidal properties .
Preparation Methods
Methyllycaconitine is typically isolated from the seeds of Delphinium species. The isolation process involves several steps, including extraction with organic solvents, purification through chromatography, and crystallization . A more modern isolation procedure described by Pelletier and his co-workers uses seeds of Consolida ambigua (also referred to as Delphinium ajacis) as the plant source .
Synthetic approaches to this compound involve complex multi-step reactions. One direct approach to its synthesis includes the formation of key intermediates followed by cyclization and functional group modifications . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Chemical Reactions Analysis
Methyllycaconitine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyllycaconitine has a wide range of scientific research applications:
Mechanism of Action
Methyllycaconitine exerts its effects primarily by acting as a selective antagonist of α7 nicotinic acetylcholine receptors . These receptors are ligand-gated ion channels that mediate rapid neuronal signaling. By binding to these receptors, this compound blocks the action of acetylcholine, leading to inhibition of neuronal excitability and neurotransmission . This mechanism underlies its toxic effects as well as its potential therapeutic applications.
Comparison with Similar Compounds
Methyllycaconitine is unique among norditerpenoid alkaloids due to its high potency and selectivity for α7 nicotinic acetylcholine receptors . Similar compounds include:
Aconitine: Another norditerpenoid alkaloid with similar toxic properties but less selectivity for nicotinic receptors.
Lycoctonine: A related compound with similar structural features but different pharmacological properties.
This compound’s unique selectivity for α7 nicotinic acetylcholine receptors makes it a valuable tool for studying these receptors and their role in various physiological and pathological processes .
Properties
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTANAWLDBYGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














